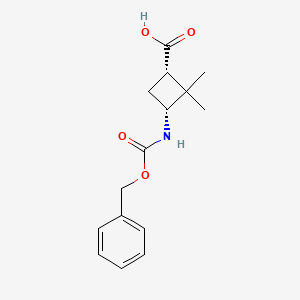
(1alpha)-3alpha-(Benzyloxycarbonylamino)-2,2-dimethylcyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1alpha)-3alpha-(Benzyloxycarbonylamino)-2,2-dimethylcyclobutanecarboxylic acid is a synthetic organic compound with a complex structure It features a cyclobutane ring substituted with a benzyloxycarbonylamino group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha)-3alpha-(Benzyloxycarbonylamino)-2,2-dimethylcyclobutanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the cyclobutane ring, followed by the introduction of the benzyloxycarbonylamino group. The reaction conditions often require the use of strong bases or acids, along with specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1alpha)-3alpha-(Benzyloxycarbonylamino)-2,2-dimethylcyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler hydrocarbon.
Scientific Research Applications
Chemistry
In chemistry, (1alpha)-3alpha-(Benzyloxycarbonylamino)-2,2-dimethylcyclobutanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its benzyloxycarbonylamino group is particularly useful for investigating the role of protecting groups in peptide synthesis.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules makes it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which (1alpha)-3alpha-(Benzyloxycarbonylamino)-2,2-dimethylcyclobutanecarboxylic acid exerts its effects involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. The cyclobutane ring provides a rigid framework that can affect the overall conformation and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
(1alpha)-3alpha-(Benzyloxycarbonylamino)-2,2-dimethylcyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
(1alpha)-3alpha-(Benzyloxycarbonylamino)-2,2-dimethylcyclohexanecarboxylic acid: Similar structure but with a cyclohexane ring.
Uniqueness
The uniqueness of (1alpha)-3alpha-(Benzyloxycarbonylamino)-2,2-dimethylcyclobutanecarboxylic acid lies in its cyclobutane ring, which imparts distinct steric and electronic properties. This makes it particularly useful for studying ring strain and its effects on chemical reactivity and biological interactions.
Properties
IUPAC Name |
(1S,3R)-2,2-dimethyl-3-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2)11(13(17)18)8-12(15)16-14(19)20-9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGTZOCDKSXRRX-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OCC2=CC=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C[C@H]1NC(=O)OCC2=CC=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(benzenesulfonyl)-6-ethyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2981770.png)
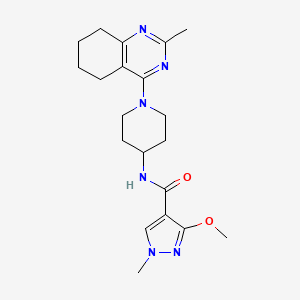
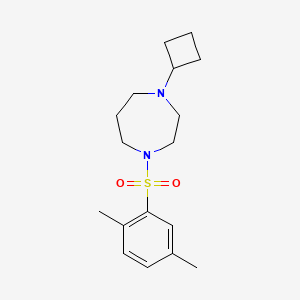
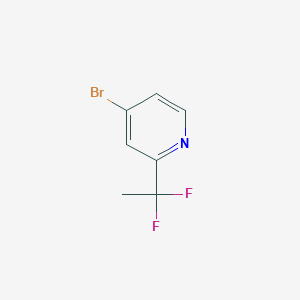
![2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B2981776.png)
![1-(3-chloro-4-methylphenyl)-5-(3,5-dimethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2981777.png)
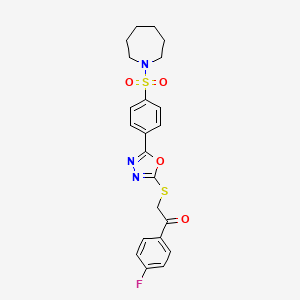
![benzo[b]thiophen-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2981780.png)
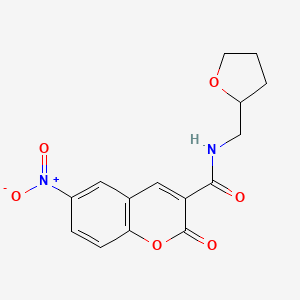
![Methyl 2-[6-(2,5-dimethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2981785.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2981789.png)
![{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 4-METHYLBENZOATE](/img/structure/B2981790.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2981793.png)
